Cas no 3458-14-8 (5'-Deoxythymidine)

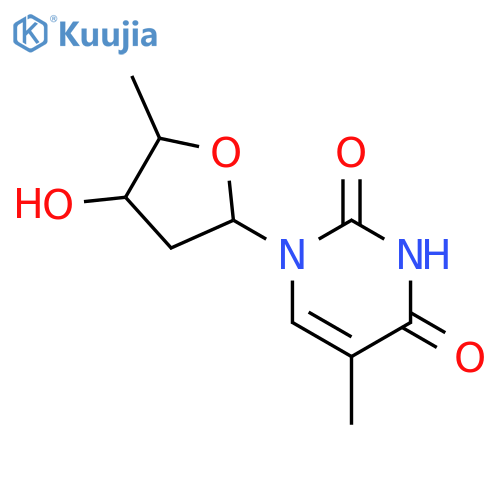

5'-Deoxythymidine structure

商品名:5'-Deoxythymidine

5'-Deoxythymidine 化学的及び物理的性質

名前と識別子

-

- Thymidine, 5'-deoxy-

- 2′,5′-Dideoxythymidine

- 5’-DEOXYTHYMIDINE

- 5′-Deoxythymidine

- 5'-Deoxythymidine

- 5'-Deoxythymidine NEW

- 1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

- 5-Methyl-2',5'-dideoxyuridine

- 5'-Deoxythymidine, 98%

- 5-deoxy Thymidine

- 3458-14-8

- 2',5'-Dideoxythymidine

- AKOS015892581

- 1-((2R,4S,5R)-4-hydroxy-5-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

- CHEMBL465901

- SCHEMBL2056693

- DTXSID70188127

- 5/'-deoxy Thymidine

- 5'-Ddthd

- Q63395222

- TS-08167

- DTXCID00110618

- 1-[(2R,4S,5R)-4-HYDROXY-5-METHYLOXOLAN-2-YL]-5-METHYL-3H-PYRIMIDINE-2,4-DIONE

-

- インチ: InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)

- InChIKey: UGUILUGCFSCUKR-UHFFFAOYSA-N

- ほほえんだ: C1(N2C=C(C)C(=O)NC2=O)OC(C)C(O)C1

計算された属性

- せいみつぶんしりょう: 226.09500

- どういたいしつりょう: 226.095357

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 78.9

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.344±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 181-183 ºC (methanol )

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.559

- ようかいど: 微溶性(2.5 g/l)(25ºC)、

- PSA: 84.32000

- LogP: -0.48670

- ようかいせい: 未確定

5'-Deoxythymidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D281783-1mg |

5'-Deoxythymidine |

3458-14-8 | 1mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D281783-10mg |

5'-Deoxythymidine |

3458-14-8 | 10mg |

$ 185.00 | 2022-06-05 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5704-10mg |

5'-deoxy Thymidine |

3458-14-8 | 98% | 10mg |

¥2380.00 | 2023-09-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-256957-1mg |

5′-Deoxythymidine, |

3458-14-8 | 1mg |

¥474.00 | 2023-09-05 | ||

| TargetMol Chemicals | T21552-2 mg |

5-deoxy Thymidine |

3458-14-8 | 99.6% | 2mg |

¥ 870 | 2023-07-11 | |

| A2B Chem LLC | AF60609-10mg |

5'-DEOXYTHYMIDINE |

3458-14-8 | ≥95% | 10mg |

$193.00 | 2024-04-20 | |

| 1PlusChem | 1P00C16P-10mg |

5'-DEOXYTHYMIDINE |

3458-14-8 | 99% | 10mg |

$230.00 | 2025-02-25 | |

| TargetMol Chemicals | T21552-1mg |

5-deoxy Thymidine |

3458-14-8 | 99.6% | 1mg |

¥ 289 | 2024-07-20 | |

| TargetMol Chemicals | T21552-5mg |

5-deoxy Thymidine |

3458-14-8 | 99.6% | 5mg |

¥ 892 | 2024-07-20 | |

| Crysdot LLC | CD70001351-25mg |

Thymidine, 5'-deoxy- |

3458-14-8 | 97% | 25mg |

$250 | 2024-07-18 |

5'-Deoxythymidine 関連文献

-

Guillaume Clavé,Maeva Reverte,Jean-Jacques Vasseur,Michael Smietana RSC Chem. Biol. 2021 2 94

-

Guilhem Godeau,Hélène Arnion,Christophe Brun,Cathy Staedel,Philippe Barthélémy Med. Chem. Commun. 2010 1 76

-

Patrick F. Conlon,Olga Eguaogie,Jordan J. Wilson,Jamie S. T. Sweet,Julian Steinhoegl,Klaudia Englert,Oliver G. A. Hancox,Christopher J. Law,Sarah A. Allman,James H. R. Tucker,James P. Hall,Joseph S. Vyle Chem. Sci. 2019 10 10948

-

William Doherty,Eva-Maria Dürr,Hannah T. Baddock,Sook Y. Lee,Peter J. McHugh,Tom Brown,Mathias O. Senge,Eoin M. Scanlan,Joanna F. McGouran Org. Biomol. Chem. 2019 17 8094

-

5. Supramolecular assemblies of novel aminonucleoside phospholipids and their bonding to nucleic acidsDelin Pan,Jing Sun,Hongwei Jin,Yating Li,Liyu Li,Yun Wu,Lihe Zhang,Zhenjun Yang Chem. Commun. 2015 51 469

3458-14-8 (5'-Deoxythymidine) 関連製品

- 38313-48-3(3',5'-Anhydrothymidine)

- 26879-47-0(5-Methyl-L-uridine)

- 605-23-2(1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione)

- 951-78-0(2'-Deoxyuridine)

- 55486-09-4(5-Methyl-2′-O-methyluridine)

- 1463-10-1(5-Methyluridine)

- 3416-05-5(3’-Deoxythymidine)

- 3424-98-4(Telbivudine)

- 50-89-5(Thymidine)

- 5983-09-5(2’,3’-Dideoxyuridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3458-14-8)5'-Deoxythymidine

清らかである:99%

はかる:1g

価格 ($):1245.0